molecular formula C20H16FN3 B2889963 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline CAS No. 860785-23-5

2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline

Cat. No.: B2889963
CAS No.: 860785-23-5
M. Wt: 317.367
InChI Key: OKOIUFUZPJDVFJ-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecular hybrid incorporates a quinoline scaffold linked to a fluorobenzyl-imidazole system, a structure known to be highly relevant in the design of ligands for aminergic G-protein coupled receptors (GPCRs) . The quinoline moiety is a privileged structure in medicinal chemistry, frequently employed in the development of therapeutics for central nervous system (CNS) disorders and oncology . The strategic incorporation of a 4-fluorobenzyl group is a common bioisosteric approach to modulate the compound's lipophilicity, metabolic stability, and binding affinity toward biological targets . Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate or final candidate in preclinical drug discovery. Its structure is indicative of potential activity in neuroscientific research, particularly as a template for developing novel ligands for serotonin receptors (e.g., 5-HT 6 ) . Furthermore, the quinoline core suggests potential for investigation in infectious disease and oncology research models, given the established role of quinoline derivatives as inhibitors of critical enzymes and DNA replication machinery in pathogens and cancer cells . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the role of aromatic basic groups like imidazole as bioisosteric replacements for classical amine functions in aminergic GPCR ligand design . For Research Use Only: This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3/c1-14-22-20(13-24(14)12-15-6-9-17(21)10-7-15)19-11-8-16-4-2-3-5-18(16)23-19/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOIUFUZPJDVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may yield a fully hydrogenated quinoline derivative .

Scientific Research Applications

2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

a. Fluorinated vs. Chlorinated Derivatives

  • Target Compound : The 4-fluorobenzyl group is introduced via nucleophilic substitution or coupling reactions, as seen in the synthesis of fluorobenzyl-imidazole derivatives .
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Synthesized via PdCl₂(PPh₃)₂/PCy3-catalyzed cross-coupling, highlighting the role of halogen substituents (Cl vs. F) in modulating reaction efficiency . Fluorine’s electron-withdrawing nature may enhance oxidative stability compared to chlorine.

b. Imidazole Functionalization

  • 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l): Features an azido group instead of methyl at position 2, synthesized under similar Pd-catalyzed conditions . The methyl group in the target compound likely improves steric hindrance and lipophilicity.

Structural and Electronic Properties

Table 1: Key Substituent Comparisons

Compound Quinoline Substituents Imidazole Substituents Key Properties
Target Compound None (parent quinoline) 1-(4-Fluorobenzyl), 2-methyl Enhanced lipophilicity, π-π interactions
4k 4-Chlorophenyl, 4-methoxyphenyl Amino group Polar, hydrogen-bonding capacity
FUBIMINA Naphthalen-1-ylmethanone 1-(5-Fluoropentyl)benzimidazole Increased metabolic stability
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole None 1-(4-Fluorobenzyl), 2-chloro Halogen-dependent reactivity

Electronic Effects :

  • Methyl groups (e.g., at imidazole position 2) reduce polarity and may improve membrane permeability relative to azido or amino substituents .

Pharmacological and Physicochemical Profiles

  • Solubility : Compounds with methoxy groups (e.g., 4k) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas methyl/fluorine substituents favor lipid solubility .
  • Bioactivity : Fluorinated benzyl groups (e.g., in FUB-UR-144 ) are associated with enhanced receptor affinity and metabolic stability, suggesting similar advantages for the target compound.

Biological Activity

2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is a complex organic compound belonging to the class of quinoline derivatives. This compound exhibits notable biological activity, particularly in the context of its potential therapeutic applications. The unique structural features, including the fused quinoline and imidazole rings, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C20H16FN3
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 860785-23-5

The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells
  • Potential antiviral and antimalarial activities

Antiviral Activity

Research indicates that related compounds within the imidazole and quinoline classes have demonstrated antiviral properties. For instance, studies on imidazo[4,5-c]quinolines revealed that while some compounds showed no direct antiviral activity in cell cultures, they effectively inhibited virus lesion development in animal models by inducing cytokine production, particularly interferon (IFN) . This suggests that this compound may also possess similar mechanisms that warrant further investigation.

Antimalarial Activity

Quinoline derivatives have historically been associated with antimalarial activity. For example, compounds with structural similarities have shown potent effects against Plasmodium falciparum, the causative agent of malaria. In vitro studies have reported IC50 values ranging from 0.014 to 5.87 µg/mL for various quinoline derivatives . The potential of this compound as an antimalarial agent remains an area for future exploration.

Study on Cytokine Induction

In a study investigating the antiviral properties of imidazo[4,5-c]quinolines, it was found that these compounds could induce IFN production in human peripheral blood mononuclear cells (hPBMCs). This cytokine induction was linked to enhanced antiviral responses in vivo, suggesting a pathway through which this compound might exert its biological effects .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how modifications to the imidazole and quinoline structures influence biological activity. For example, variations in substituents on the benzyl group can significantly alter the compound's potency against viral infections and cancer cell lines. These findings underscore the importance of structural optimization in developing effective therapeutic agents .

Data Summary

Biological ActivityObservationsReferences
AntiviralInduces IFN production; inhibits virus lesions
AntimalarialPotential activity against P. falciparum
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted quinoline precursors with fluorobenzyl-imidazole intermediates. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling reactions .
  • Catalysts : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency for aryl-azole bond formation .
  • Temperature Control : Reactions often require reflux (80–120°C) to achieve >70% yield .
    • Validation : Monitor intermediates via TLC and purify via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl methyl protons at δ 2.4–2.6 ppm; imidazole protons at δ 7.1–7.3 ppm) .
  • X-Ray Crystallography : Resolves spatial arrangement, e.g., dihedral angles between quinoline and imidazole rings (e.g., 45–55°) .
  • Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 348.1342) .

Q. How can researchers preliminarily assess the compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion assays against S. aureus or E. coli; MIC values <50 µg/mL suggest potency .
  • Enzyme Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) quantify interactions with targets like DNA gyrase .

Advanced Research Questions

Q. What structure-activity relationships (SAR) justify the fluorobenzyl group’s role in target binding?

  • Methodological Answer :

  • Comparative Studies : Replace 4-fluorobenzyl with chlorobenzyl or methylbenzyl; observe reduced binding affinity (e.g., ΔIC₅₀ = 2–5 µM) via docking simulations .
  • Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .
  • Data Source : Use Schrödinger Suite or AutoDock for molecular dynamics .

Q. How to resolve contradictions in reported reaction yields for imidazole-quinoline hybrids?

  • Methodological Answer :

  • Parameter Optimization : Conflicting yields (e.g., 50% vs. 85%) arise from impurities in starting materials or incomplete deprotection of intermediates .
  • Reproducibility Checks : Standardize anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) .
  • Analytical Validation : Use HPLC purity assays (>95%) to confirm batch consistency .

Q. What crystallographic data support the compound’s conformational stability in solid-state studies?

  • Methodological Answer :

  • Unit Cell Parameters : Monoclinic systems (e.g., P2₁/c) with Z = 4 and density ~1.45 g/cm³ .
  • Intermolecular Interactions : π-π stacking between quinoline rings (3.5–4.0 Å spacing) and C–H···F contacts stabilize the lattice .
  • Validation : Compare experimental vs. simulated PXRD patterns to detect polymorphism .

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